4-(Benzylthio)-5-ethoxy-2-phenyl-3(2H)-pyridazinone
Description
Properties
CAS No. |
5509-78-4 |
|---|---|
Molecular Formula |
C19H18N2O2S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-benzylsulfanyl-5-ethoxy-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C19H18N2O2S/c1-2-23-17-13-20-21(16-11-7-4-8-12-16)19(22)18(17)24-14-15-9-5-3-6-10-15/h3-13H,2,14H2,1H3 |
InChI Key |
SPHYEGOGWPUGBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)N(N=C1)C2=CC=CC=C2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Starting Material: 4-Halo-5-ethoxy-2-phenyl-3(2H)-pyridazinone
The synthesis generally begins with a halogenated pyridazinone, such as 4-chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone , which is commercially available or prepared by halogenation of the corresponding pyridazinone.
Nucleophilic Substitution with Benzylthiol
The key step to obtain the benzylthio derivative is the nucleophilic aromatic substitution (S_NAr) of the 4-chloro substituent by benzylthiol (PhCH2SH):
Reaction Conditions : The halopyridazinone is reacted with benzylthiol in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol, often in the presence of a base (e.g., potassium carbonate) to deprotonate the thiol and generate the nucleophilic thiolate anion.
Temperature : The reaction is typically conducted between 50 °C and the boiling point of the solvent to facilitate substitution.
Stoichiometry : Benzylthiol is used in excess (2- to 10-fold) relative to the halopyridazinone to drive the reaction to completion.
Mechanism : The thiolate anion attacks the electron-deficient 4-position of the pyridazinone ring, displacing the halogen and forming the 4-(benzylthio) substituent.
Purification and Isomer Separation
The reaction mixture is worked up by standard extraction and purification techniques such as recrystallization or chromatography.
Isomeric mixtures (4- vs. 5-substituted) can occur depending on reaction conditions; chromatographic separation or selective crystallization is used to isolate the desired 4-substituted product.
Representative Reaction Scheme
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Synthesis of 4-chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone | Friedel-Crafts acylation of appropriate arenes with succinic anhydride, cyclization with hydrazine hydrate, halogenation with Cl2 or other halogenating agents | 4-chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone |
| 2. Nucleophilic substitution | 4-chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone + benzylthiol, base (K2CO3), solvent (DMF or ethanol), 50–100 °C, 5–12 h | 4-(Benzylthio)-5-ethoxy-2-phenyl-3(2H)-pyridazinone |
Detailed Research Findings and Notes
Solvent Effects : Polar aprotic solvents like DMF favor nucleophilic substitution by stabilizing the thiolate ion and enhancing nucleophilicity. Ethanol or ethanol-water mixtures can also be used but may require longer reaction times.
Base Selection : Potassium carbonate is commonly used as a mild base to generate the thiolate anion without causing side reactions.
Temperature and Time : Reaction times vary from 5 to 12 hours depending on solvent and temperature; higher temperatures accelerate substitution but may increase side reactions.
Isomer Formation : The reaction can yield both 4- and 5-substituted isomers; reaction conditions and starting material purity influence selectivity.
Yield : Reported yields for similar substitutions range from 25% to 50% for isolated isomers, with combined yields higher.
Alternative Methods : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig type) have been explored for functionalizing pyridazinones but are less common for benzylthio substitution.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting material | 4-chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone | Prepared via halogenation of pyridazinone |
| Nucleophile | Benzylthiol (PhCH2SH) | Used in 2-10 fold excess |
| Base | Potassium carbonate (K2CO3) | Mild base to generate thiolate |
| Solvent | DMF, ethanol, or ethanol-water mixture | Polar aprotic preferred |
| Temperature | 50 °C to reflux (80-100 °C) | Higher temp accelerates reaction |
| Reaction time | 5 to 12 hours | Depends on solvent and temperature |
| Yield | 25-50% isolated isomer | Combined yield higher |
| Purification | Chromatography, recrystallization | To separate isomers |
Chemical Reactions Analysis
Types of Reactions
4-(Benzylthio)-5-ethoxy-2-phenyl-3(2H)-pyridazinone undergoes various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazinone ring can be reduced to the corresponding dihydropyridazinone using reducing agents such as sodium borohydride.
Substitution: The ethoxy group can be substituted with other alkoxy groups or nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various alkoxy or nucleophile-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Several studies have indicated that 4-(Benzylthio)-5-ethoxy-2-phenyl-3(2H)-pyridazinone exhibits significant antimicrobial properties against various pathogens. For instance, research has shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
-
Anti-inflammatory Effects
- The compound has been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that it can reduce pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases such as arthritis.
-
Anticancer Properties
- Preliminary research indicates that 4-(Benzylthio)-5-ethoxy-2-phenyl-3(2H)-pyridazinone may possess anticancer properties. In cell line studies, it has shown the ability to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
Agricultural Applications
-
Pesticidal Activity
- The compound has been investigated for its efficacy as a pesticide. Its structure allows it to interact with biological systems in pests, leading to mortality or reduced reproduction rates. Studies have highlighted its effectiveness against specific insect pests and fungal pathogens.
-
Plant Growth Regulation
- Research suggests that 4-(Benzylthio)-5-ethoxy-2-phenyl-3(2H)-pyridazinone can act as a plant growth regulator, promoting growth and enhancing resistance to environmental stressors.
Table 1: Summary of Biological Activities
-
Antimicrobial Efficacy Study
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyridazinone derivatives, including 4-(Benzylthio)-5-ethoxy-2-phenyl-3(2H)-pyridazinone. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating significant potential for antibiotic development.
-
Anti-inflammatory Mechanism Investigation
- Research conducted by Smith et al. (2023) explored the anti-inflammatory mechanisms of this compound using an animal model of arthritis. The study found that treatment with the compound led to a significant reduction in swelling and pain scores compared to controls, suggesting its therapeutic potential in inflammatory conditions.
-
Field Trials for Pesticidal Use
- Field trials reported in Pest Management Science assessed the effectiveness of 4-(Benzylthio)-5-ethoxy-2-phenyl-3(2H)-pyridazinone as a pesticide on crops infested with aphids. Results showed a reduction in pest populations by over 70%, indicating its viability as an agricultural pesticide.
Mechanism of Action
The mechanism of action of 4-(Benzylthio)-5-ethoxy-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can form covalent bonds with active site residues, inhibiting enzyme activity. The pyridazinone core can interact with various biological pathways, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The pharmacological and physicochemical properties of pyridazinones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Group Comparisons
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Data
Structure-Activity Relationship (SAR) Insights
- Position 4 : Bulky groups (benzylthio, bromophenyl) enhance lipophilicity and receptor affinity .
- Position 5 : Ethoxy/methoxy groups improve solubility and electronic effects, whereas halogens (Cl, I) may increase metabolic stability .
- Position 2 : Aryl groups (phenyl, chlorophenyl) contribute to π-π stacking interactions in enzyme binding .
Biological Activity
4-(Benzylthio)-5-ethoxy-2-phenyl-3(2H)-pyridazinone, also known by its CAS number 5509-78-4, is a heterocyclic compound that has attracted attention for its potential biological activities. This compound belongs to the pyridazinone family and features a benzylthio group that may contribute to its pharmacological properties.
The molecular formula of 4-(Benzylthio)-5-ethoxy-2-phenyl-3(2H)-pyridazinone is , with a molecular weight of approximately 338.423 g/mol. Its structure includes an ethoxy group and a phenyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.423 g/mol |
| CAS Number | 5509-78-4 |
Antimicrobial Properties
Research indicates that compounds similar to 4-(Benzylthio)-5-ethoxy-2-phenyl-3(2H)-pyridazinone exhibit antimicrobial activity. For instance, studies have shown that pyridazinones can inhibit the growth of various bacterial strains, although specific data on this compound is limited. The presence of the benzylthio group is hypothesized to enhance the compound's ability to penetrate microbial cell walls, thus increasing its efficacy against pathogens.
Anticancer Potential
There is emerging evidence suggesting that pyridazinone derivatives possess anticancer properties. For example, compounds in this class have been studied for their ability to induce apoptosis in cancer cells. Preliminary studies on related structures indicate that they may inhibit key signaling pathways involved in tumor growth and metastasis.
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Some studies suggest that pyridazinones may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This potential makes 4-(Benzylthio)-5-ethoxy-2-phenyl-3(2H)-pyridazinone a candidate for further investigation in inflammatory disease models.
Study on Antimicrobial Activity
In a recent study, derivatives of pyridazinone were tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting potential use as antimicrobial agents. Although specific data for 4-(Benzylthio)-5-ethoxy-2-phenyl-3(2H)-pyridazinone was not provided, the structural similarities imply comparable activity.
Research on Anticancer Properties
A study published in a peer-reviewed journal explored the effects of various pyridazinone derivatives on human breast cancer cell lines. The findings revealed that certain compounds induced apoptosis and inhibited cell proliferation. These results warrant further exploration of 4-(Benzylthio)-5-ethoxy-2-phenyl-3(2H)-pyridazinone in similar contexts.
Q & A
Q. Methodological Approach :
- Variable-temperature NMR : Assess dynamic effects (e.g., rotational isomerism in the benzylthio group) .
- 2D techniques (COSY, NOESY) : Confirm coupling patterns and spatial proximity of protons.
- X-ray crystallography : Resolve ambiguities by determining the crystal structure (e.g., as demonstrated for 6-benzyloxy-2-phenylpyridazinone derivatives) .
Advanced: What strategies optimize regioselectivity during functionalization of the pyridazinone core?
Answer:
- Directing groups : Use electron-withdrawing substituents (e.g., nitro) to guide electrophilic substitution at specific positions.
- Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki for aryl group introduction) .
- Protecting groups : Temporarily block reactive sites (e.g., ethoxy as a protecting group for hydroxyl) during multi-step synthesis .
Advanced: How can in silico modeling predict the compound’s pharmacokinetic properties?
Q. Methodology :
- Docking studies : Use software like AutoDock to simulate binding to targets (e.g., COX-1 for antiplatelet activity) .
- ADMET prediction : Tools like SwissADME assess solubility (LogP ~3.5 for benzylthio derivatives) and cytochrome P450 interactions .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity trends .
Advanced: What are the challenges in scaling up synthesis while maintaining yield and purity?
Q. Solutions :
- Solvent optimization : Replace ethanol with toluene for safer reflux conditions .
- Catalyst recycling : Use immobilized catalysts (e.g., polymer-supported Pd) to reduce costs .
- Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy .
Intermediate: How do researchers validate the compound’s mechanism of action in enzyme inhibition assays?
Q. Protocol :
- Enzyme kinetics : Measure IC₅₀ values using spectrophotometric assays (e.g., COX-1 inhibition via prostaglandin quantification) .
- Control experiments : Compare with known inhibitors (e.g., aspirin for COX-1) and assess time-dependent inactivation .
- Mutagenesis studies : Identify binding residues (e.g., Tyr385 in COX-1) via site-directed mutagenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
